molecular formula C20H16O4 B3012177 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 869080-67-1

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No. B3012177
CAS RN: 869080-67-1
M. Wt: 320.344
InChI Key: AFRQEMGZGDVKOI-UHFFFAOYSA-N
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Description

This compound belongs to the class of coumarins, which are a group of naturally occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . These compounds have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl) oxy) acetohydrazide was synthesized from this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a coumarin ring, which is a benzopyran-2-one according to the IUPAC nomenclature . This oxa-heterocycle is a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the disappearance of the starting material and completion of the reaction, which were confirmed by TLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 294.31 . The compound forms weak intermolecular C—H⋯O hydrogen bonds in the crystal, linking two molecules into a centrosymmetric dimer .

Scientific Research Applications

Anticancer Activity

Many coumarin-based derivatives, including 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate, are important structural scaffolds for the synthesis of potential biologically active compounds with different pharmacological applications. They have remarkable biological properties, including anticancer activities .

Anticonvulsant Activity

Coumarin-based derivatives have been investigated for their anticonvulsant activities. This makes them potential candidates for the development of new drugs for the treatment of epilepsy .

Antimicrobial Activity

The compound has shown promising results in antimicrobial activity tests. It has been found to be effective against a range of bacterial and fungal strains .

Antiviral Activity

Coumarin-based derivatives have also been studied for their antiviral activities, making them potential candidates for the development of new antiviral drugs .

Fluorescence Sensors

Coumarins with an intramolecular charge transfer character have been investigated for use in fluorescence sensors. This opens up possibilities for their use in various sensing and imaging applications .

Antioxidant Activity

The compound has been found to have antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Synthesis of Photoactive Polymers

The compound has been used in the synthesis of photoactive polymers. These polymers are light-sensitive and can be used in the design of smart materials .

Neuroprotective Effects

Ferulic acid, a component of the compound, has been found to have neuroprotective effects. This suggests potential applications in the treatment of neurodegenerative diseases .

properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-12-16-10-9-15(23-19(21)14-7-8-14)11-17(16)24-20(22)18(12)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRQEMGZGDVKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl cyclopropanecarboxylate

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